molecular formula C12H17NS B14328304 N-Benzyl-2,2-dimethylpropanethioamide CAS No. 103197-90-6

N-Benzyl-2,2-dimethylpropanethioamide

Cat. No.: B14328304
CAS No.: 103197-90-6
M. Wt: 207.34 g/mol
InChI Key: RFCOEJGQHYVKDC-UHFFFAOYSA-N
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Description

N-Benzyl-2,2-dimethylpropanethioamide is an organic compound with the molecular formula C12H17NS. It is characterized by the presence of a benzyl group attached to a 2,2-dimethylpropanethioamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,2-dimethylpropanethioamide typically involves the reaction of benzylamine with 2,2-dimethylpropanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dimethylpropanethioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-Benzyl-2,2-dimethylpropanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dimethylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2,2-dimethylpropanamide
  • N-Benzyl-2,2-dimethylpropionamide
  • N-Benzyl-2,2-dimethylpropanimidamide

Uniqueness

N-Benzyl-2,2-dimethylpropanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to its amide and imidamide counterparts. This uniqueness makes it valuable for specific applications where thioamide functionality is desired.

Properties

CAS No.

103197-90-6

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-benzyl-2,2-dimethylpropanethioamide

InChI

InChI=1S/C12H17NS/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)

InChI Key

RFCOEJGQHYVKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)NCC1=CC=CC=C1

Origin of Product

United States

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